(+)-Vestitol
Overview
Description
(+)-Vestitol is a naturally occurring isoflavonoid compound found in various plants, including legumes and certain medicinal herbs. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Vestitol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of chalcones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts to form the isoflavonoid structure. The reaction conditions often require controlled temperatures and specific solvents to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or microbial fermentation. These methods can provide a sustainable and scalable source of the compound, reducing the reliance on natural plant extraction.
Chemical Reactions Analysis
Types of Reactions
(+)-Vestitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the isoflavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Industry: Utilized in the development of natural preservatives and additives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of (+)-Vestitol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Antioxidant: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of pathogenic microorganisms.
Comparison with Similar Compounds
(+)-Vestitol is unique among isoflavonoids due to its specific structural features and biological activities. Similar compounds include:
Genistein: Another isoflavonoid with estrogenic and anticancer properties.
Daidzein: Known for its phytoestrogenic effects and potential in hormone-related therapies.
Biochanin A: Exhibits anti-inflammatory and anticancer activities.
Compared to these compounds, this compound stands out for its broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(3S)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943131 | |
Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20879-05-4 | |
Record name | (+)-Vestitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20879-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Vestitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020879054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESTITOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRP165YV4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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